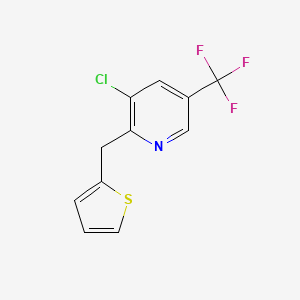
3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound, belonging to the class of pyridine derivatives. It is an important synthetic intermediate in organic synthesis, widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been extensively studied for its useful properties, such as its ability to act as a catalyst in various reactions and its potential medical applications.
Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine, while not directly mentioned, can be inferred to share relevance with research on similar compounds in the fields of synthesis and chemical reactions. The research includes the synthesis of pyridine derivatives and their importance in developing pesticides, indicating the broader category of compounds, including this compound, as vital in agrichemical industries. For instance, 2,3-Dichloro-5-trifluoromethyl pyridine derivatives have been extensively studied for their use in pesticide synthesis, showcasing the potential utility of similar compounds in agrichemical applications (Lu Xin-xin, 2006).
Chemical Transformations
Research on halogen shuffling in pyridines highlights the complexity and versatility of chemical transformations involving chloro and trifluoromethyl groups on pyridine rings. These transformations enable the production of various derivatives, which can serve as precursors for further chemical manipulations, underscoring the significance of compounds like this compound in synthetic chemistry (F. Mongin et al., 1998).
Electrophilic Substitution
Investigations into electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine demonstrate the reactivity and potential for functionalization of the pyridine core, highlighting the broader applicability of chloro-trifluoromethyl substituted pyridines in synthetic organic chemistry. These studies provide insights into how similar compounds, including this compound, might undergo transformations for the development of novel organic molecules (Youngeun Jeon et al., 2013).
Luminescence Properties
Research on the synthesis of cyclometallated platinum complexes with substituted thienylpyridines delves into the luminescence properties of such compounds, indicating the potential of this compound derivatives in materials science, particularly in the development of luminescent materials. The detailed characterization of these properties underlines the compound's relevance in photophysical studies and its possible applications in optoelectronic devices (D. N. Kozhevnikov et al., 2009).
properties
IUPAC Name |
3-chloro-2-(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-9-4-7(11(13,14)15)6-16-10(9)5-8-2-1-3-17-8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYONICJQHXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)
![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)
![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)
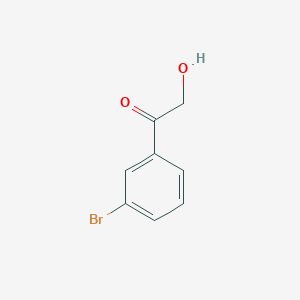
![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
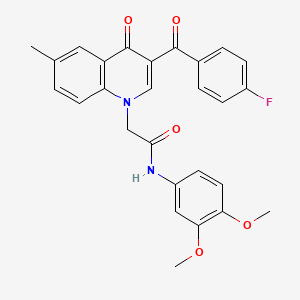
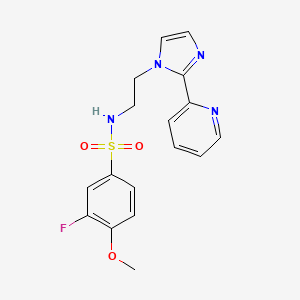
![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)
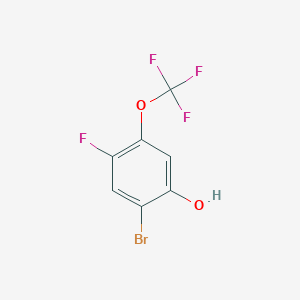

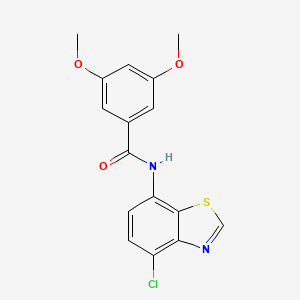
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)